molecular formula C18H23N3O3 B5817781 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine

1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5817781
M. Wt: 329.4 g/mol
InChI Key: LCPVWFCDZQGSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMAP, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. DMAP has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DMAP has a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems in the brain, DMAP has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on certain organs such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMAP in lab experiments is its high affinity for certain receptors in the brain. This makes it a potentially valuable tool for studying the role of these receptors in various neurological disorders. However, one limitation of using DMAP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on DMAP. One promising area of research is the development of new analogs of DMAP with improved solubility and selectivity for specific receptors in the brain. Another potential direction for research is the use of DMAP in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DMAP and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of DMAP involves the reaction of 4-(4-methoxyphenyl)piperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

DMAP has been extensively studied for its potential applications in scientific research. One of the most promising applications of DMAP is in the field of neuroscience. DMAP has been shown to have a high affinity for certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This makes it a potentially valuable tool for studying the role of these receptors in various neurological disorders such as depression and schizophrenia.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-17(14(2)24-19-13)12-18(22)21-10-8-20(9-11-21)15-4-6-16(23-3)7-5-15/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPVWFCDZQGSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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